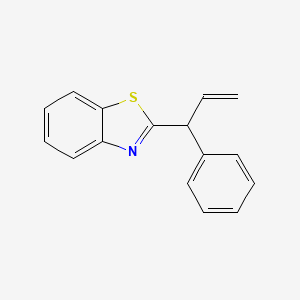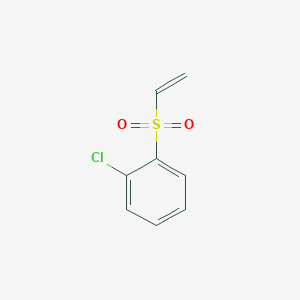
Neodymium--nickel (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–nickel (1/5), also known as NdNi5, is an intermetallic compound composed of neodymium and nickel in a 1:5 ratio. This compound is part of the rare-earth nickelide family and exhibits unique physical and chemical properties, making it valuable in various scientific and industrial applications. Neodymium is a rare-earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/5) can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing neodymium and nickel powders in the desired stoichiometric ratio, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound. The reaction typically occurs at high temperatures, around 1000-1200°C, to ensure complete alloying of the metals .
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (1/5) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, neodymium oxide and nickel oxide, are reduced using hydrogen gas to obtain the pure metals, which are then alloyed together. The resulting alloy is cast into ingots and further processed to achieve the desired microstructure and properties .
Chemical Reactions Analysis
Types of Reactions: Neodymium–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–nickel (1/5) can be oxidized in the presence of oxygen or air at elevated temperatures, leading to the formation of neodymium oxide and nickel oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Major Products: The major products formed from these reactions include neodymium oxide, nickel oxide, and various substituted intermetallic compounds depending on the reagents used .
Scientific Research Applications
Neodymium–nickel (1/5) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Neodymium–nickel (1/5) is explored for its potential in targeted drug delivery systems due to its magnetic properties.
Mechanism of Action
The mechanism by which neodymium–nickel (1/5) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the neodymium and nickel atoms, which align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, including magnetic storage devices and MRI.
In catalytic applications, neodymium–nickel (1/5) provides active sites for chemical reactions, facilitating the conversion of reactants to products. The compound’s surface properties and electronic structure play a crucial role in its catalytic activity .
Comparison with Similar Compounds
- Neodymium–iron–boron (NdFeB)
- Samarium–cobalt (SmCo)
- Neodymium–cobalt (NdCo)
- Neodymium–copper (NdCu)
Properties
CAS No. |
12423-51-7 |
|---|---|
Molecular Formula |
NdNi5 |
Molecular Weight |
437.71 g/mol |
IUPAC Name |
neodymium;nickel |
InChI |
InChI=1S/Nd.5Ni |
InChI Key |
SCISMUOCCPYZJE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


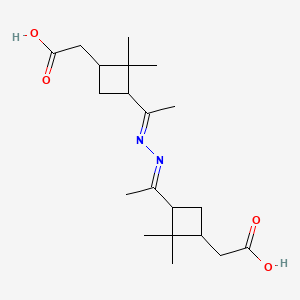
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
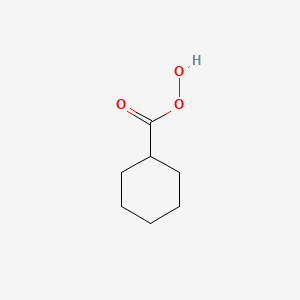
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
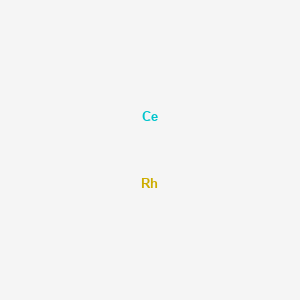
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
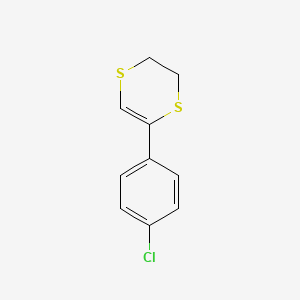

![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
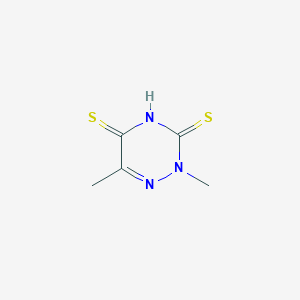
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
